molecular formula C11H9NO B181765 3,4-dihydrocyclopenta[b]indol-2(1H)-one CAS No. 150670-63-6

3,4-dihydrocyclopenta[b]indol-2(1H)-one

Cat. No.: B181765
CAS No.: 150670-63-6
M. Wt: 171.19 g/mol
InChI Key: CVBVNBVUPNOKSL-UHFFFAOYSA-N
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Description

3,4-Dihydrocyclopenta[b]indol-2(1H)-one is a heterocyclic compound that features a fused bicyclic structure consisting of an indole ring and a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 3,4-dihydrocyclopenta[b]indol-2(1H)-one involves the copper-catalyzed [4+1] annulation of 2-alkenylindoles with diazoacetates. This reaction is typically carried out in dichloromethane (DCM) at room temperature. The reaction conditions are optimized to ensure high yields and selectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydrocyclopenta[b]indol-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole or cyclopentane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce saturated indole derivatives.

Scientific Research Applications

3,4-Dihydrocyclopenta[b]indol-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,4-dihydrocyclopenta[b]indol-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Indole: A simpler structure with a single benzene ring fused to a pyrrole ring.

    Carbazole: Contains a fused tricyclic structure with two benzene rings and a pyrrole ring.

    Tetrahydrocarbazole: A saturated derivative of carbazole with additional hydrogen atoms.

Uniqueness

3,4-Dihydrocyclopenta[b]indol-2(1H)-one is unique due to its fused bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities .

Properties

IUPAC Name

3,4-dihydro-1H-cyclopenta[b]indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-7-5-9-8-3-1-2-4-10(8)12-11(9)6-7/h1-4,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBVNBVUPNOKSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC2=C1C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476251
Record name 3,4-Dihydrocyclopenta[b]indol-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150670-63-6
Record name 3,4-Dihydrocyclopenta[b]indol-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,2H,3H,4H-cyclopenta[b]indol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 3,4-dihydrocyclopenta[b]indol-2(1H)-one synthesized?

A1: One synthetic route to this compound involves the reaction of 1-Diazo-3-(3-indolyl)-3-propanone with a catalytic amount of Rhodium(II) acetate []. This reaction proceeds through a proposed intermediate, which was observed using 1H NMR spectroscopy [].

Q2: What is the significance of the synthesis of this compound in the context of the research articles?

A2: The synthesis of this compound is significant because it serves as a key intermediate in the total synthesis of Scytonemin, a dimeric alkaloid pigment with potential biological activities []. The described synthetic route provides a method for accessing the tetracyclic core structure of Scytonemin, which can be further elaborated to the natural product.

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